molecular formula C16H25N3O2 B6988046 tert-butyl 2-(4-amino-7,8-dihydro-5H-1,6-naphthyridin-6-yl)butanoate

tert-butyl 2-(4-amino-7,8-dihydro-5H-1,6-naphthyridin-6-yl)butanoate

Cat. No.: B6988046
M. Wt: 291.39 g/mol
InChI Key: IWDUURRYNRMGQG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-7,8-dihydro-5H-1,6-naphthyridin-6-yl)butanoate: is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its complex structure, which includes a tert-butyl ester group and an amino-substituted naphthyridine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-(4-amino-7,8-dihydro-5H-1,6-naphthyridin-6-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-5-14(15(20)21-16(2,3)4)19-9-7-13-11(10-19)12(17)6-8-18-13/h6,8,14H,5,7,9-10H2,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDUURRYNRMGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N1CCC2=NC=CC(=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-7,8-dihydro-5H-1,6-naphthyridin-6-yl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated naphthyridine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-amino-7,8-dihydro-5H-1,6-naphthyridin-6-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the naphthyridine ring to a more saturated form.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthyridine N-oxides, while reduction can yield dihydro or tetrahydro derivatives.

Scientific Research Applications

tert-Butyl 2-(4-amino-7,8-dihydro-5H-1,6-naphthyridin-6-yl)butanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-7,8-dihydro-5H-1,6-naphthyridin-6-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group and the naphthyridine ring are key functional groups that enable the compound to bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

tert-Butyl 2-(4-amino-7,8-dihydro-5H-1,6-naphthyridin-6-yl)butanoate can be compared with other similar compounds, such as:

    tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: This compound has a chloro substituent instead of an amino group, which can lead to different chemical reactivity and biological activity.

    tert-Butyl 5-oxo-6,7-dihydro-5H-spiro[1,6-naphthyridine-8,4’-piperidine]-1’-carboxylate: This compound features a spiro structure, which can affect its three-dimensional conformation and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

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